8-Methoxyquinoline

概述

描述

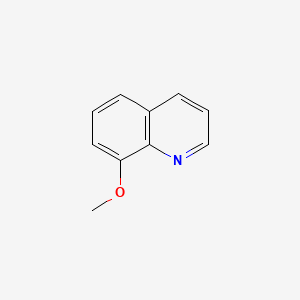

8-Methoxyquinoline, also known as methyl 8-quinolyl ether, is a heterocyclic aromatic organic compound with the molecular formula C10H9NO. It is a derivative of quinoline, where a methoxy group is substituted at the 8th position of the quinoline ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science .

准备方法

Synthetic Routes and Reaction Conditions: 8-Methoxyquinoline can be synthesized through several methods. One common approach involves the alkylation of 8-hydroxyquinoline with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve overall productivity .

化学反应分析

Types of Reactions: 8-Methoxyquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert it into 8-methoxy-1,2,3,4-tetrahydroquinoline.

Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.

Substitution: Reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products:

科学研究应用

Medicinal Chemistry Applications

1. Anticancer Activity

8-Methoxyquinoline and its derivatives have been studied for their anticancer properties. Research indicates that compounds containing the 8-hydroxyquinoline nucleus exhibit a range of biological activities, including the ability to inhibit cancer cell proliferation. For instance, derivatives have shown promising results against various cancer cell lines with IC50 values ranging from 0.69 to 22 mM, indicating their potential as lead compounds in cancer therapy .

2. Neuroprotective Effects

The compound has been explored for its neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It acts as an iron chelator, helping to restore metal balance in the brain, which is crucial for preventing oxidative stress associated with these diseases. Notably, certain derivatives have demonstrated significant antineurodegenerative effects, with some reaching clinical trial stages for Alzheimer's disease treatment .

3. Antimicrobial Properties

this compound exhibits antimicrobial activity against a variety of pathogens. Recent studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. For example, a hybrid molecule combining this compound with ciprofloxacin showed lower minimum inhibitory concentrations (MICs) than ciprofloxacin alone, indicating enhanced antibacterial efficacy .

Materials Science Applications

1. Organic Light-Emitting Diodes (OLEDs)

In materials science, this compound is utilized as an electron transport material in organic light-emitting diodes. Its unique electronic properties enable efficient charge transport and light emission, making it a valuable component in the development of OLED technology.

2. Fluorescent Sensors

The compound has been employed in the design of fluorescent chemosensors for detecting metal ions such as copper(II) and mercury(II). These sensors leverage the fluorescence properties of this compound to provide sensitive and selective detection capabilities, which are crucial for environmental monitoring and biological applications .

Analytical Chemistry Applications

1. Metal Ion Detection

this compound serves as a ligand in metal ion detection applications due to its strong chelating ability. It forms stable complexes with various metal ions, facilitating their detection through spectroscopic methods. This application is particularly relevant in environmental chemistry for monitoring heavy metal contamination .

2. Analytical Techniques

The compound is also used in various analytical techniques including chromatography and spectrophotometry for the separation and quantification of metal ions in complex mixtures. Its ability to form complexes enhances the sensitivity and selectivity of these analytical methods.

Case Studies

作用机制

The mechanism of action of 8-Methoxyquinoline and its derivatives often involves interaction with metal ions. For instance, in medicinal applications, it can chelate metal ions, thereby inhibiting metalloenzymes or disrupting metal-dependent biological pathways. This chelation ability is crucial for its antimicrobial and anticancer activities . Additionally, its interaction with metal ions can lead to the formation of reactive oxygen species (ROS), contributing to its cytotoxic effects .

相似化合物的比较

8-Hydroxyquinoline: Similar in structure but with a hydroxyl group instead of a methoxy group.

6-Methoxyquinoline: Another methoxy-substituted quinoline, differing in the position of the methoxy group.

8-Aminoquinoline: Contains an amino group at the 8th position and is known for its antimalarial properties.

Uniqueness: 8-Methoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets .

生物活性

8-Methoxyquinoline (8-MQ) is a compound that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and antifungal properties. This article delves into the synthesis, biological activity, and potential therapeutic applications of 8-MQ, supported by data tables and case studies.

Overview of this compound

This compound is a derivative of 8-hydroxyquinoline (8-HQ), which is known for its chelation properties and ability to form complexes with various metal ions. The methoxy group enhances the compound's lipophilicity, potentially influencing its biological activity.

Synthesis of this compound

The synthesis of 8-MQ typically involves the methylation of 8-hydroxyquinoline using reagents such as methyl iodide in the presence of a base like potassium carbonate. This reaction can be summarized as follows:

Antimicrobial Activity

8-MQ exhibits significant antimicrobial properties against various bacterial and fungal pathogens. A study reported its effectiveness against Bacillus subtilis, Salmonella spp., and Aspergillus niger, among others. The minimum inhibitory concentrations (MICs) for these pathogens are detailed in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | 32 |

| Salmonella typhi | 64 |

| Aspergillus niger | 16 |

| Trichophyton | 32 |

These results indicate that 8-MQ may serve as a promising candidate for developing new antimicrobial agents, particularly in light of rising antibiotic resistance.

Anticancer Activity

Research has shown that 8-MQ possesses anticancer properties, particularly against human cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). In vitro studies indicated that compounds derived from 8-MQ demonstrated cytotoxic effects comparable to established chemotherapeutics like cisplatin. The half-maximal inhibitory concentration (IC50) values for these compounds are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 15 |

| A549 | 20 |

| C-32 | 10 |

The mechanism of action appears to involve the induction of apoptosis through modulation of key regulatory proteins such as P53 and BAX, while reducing BCL-2 expression.

Case Studies

- Antifungal Activity : A study highlighted the efficacy of 8-MQ against fungal strains associated with human infections. The compound showed a significant reduction in fungal growth at concentrations lower than traditional antifungal treatments.

- Anticancer Efficacy : In a comparative study involving various quinoline derivatives, 8-MQ was identified as one of the most potent against multiple cancer cell lines, showcasing its potential as a lead compound for drug development.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 8-Methoxyquinoline, and how do reaction conditions influence yield?

this compound is typically synthesized via methylation of 8-hydroxyquinoline. A standard method involves reacting 8-hydroxyquinoline with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at elevated temperatures (~100°C) . Alternative routes include quaternization of 8-hydroxyquinoline followed by demethylation, as demonstrated in the synthesis of 8-methoxy-1-methylcarbostyril . Key factors affecting yield include reaction time, solvent polarity, and the stoichiometry of methylating agents. Impurities like residual hydroxylated by-products can arise if demethylation is incomplete, necessitating purification via column chromatography or recrystallization.

Q. How do solvent polarity and O-substituents influence the fluorescence properties of this compound derivatives?

The fluorescence intensity of this compound derivatives depends on solvent polarity and substituent bulkiness. For example, 8-octyloxyquinoline exhibits higher fluorescence intensity than this compound in non-polar solvents due to reduced intermolecular quenching . In polar solvents, electron-withdrawing groups (e.g., esters) diminish fluorescence by promoting non-radiative decay pathways. Methodologically, optimizing fluorescence involves selecting aprotic solvents (e.g., chloroform) and incorporating alkyl chains to minimize aggregation. Time-dependent density functional theory (TD-DFT) calculations at the CAM-B3LYP/6-311++G** level can predict absorption spectra and guide substituent design .

Advanced Research Questions

Q. What factors control the regioselectivity of electrophilic halogenation in this compound?

Halogenation regioselectivity is governed by reaction conditions:

- Acidic/neutral media : Chlorination and bromination occur at the 5-position due to protonation of the quinoline nitrogen, which activates the aromatic ring toward electrophilic attack .

- Solvent effects : In 93% sulfuric acid, N-bromosuccinimide (NBS) yields 5-bromo-8-Methoxyquinoline (100% selectivity), whereas pyridine promotes 7-substitution in 8-quinolinol but not in this compound due to the absence of anionic species .

- Temperature : Elevated temperatures (40–60°C) favor dibromination (5,7-dibromo derivatives) with NBS .

Contradictions arise in iodination, where 7-substitution dominates, suggesting a radical mechanism . Researchers should use gas chromatography to monitor reaction progress and adjust halogenating agent ratios (1:1 to 3:1) to control mono- vs. dihalogenation.

Q. How can ozonolysis of this compound be optimized to minimize by-products like dimethyl acetals?

Ozonolysis in methanol at 0°C with dimethyl sulfide (Me₂S) as a reductant yields the aldehydo-ester precursor in 81% yield, whereas triethylamine produces diester by-products via acetal oxidation . Key methodological steps include:

- Maintaining low temperatures (0°C) to suppress side reactions.

- Using Me₂S for selective ozonide reduction.

- Monitoring reaction progress via TLC or NMR to identify intermediates like ozonides.

Demethylation by-products can arise during work-up in strong acids, necessitating neutralization before isolation .

Q. How does this compound function as a Zn²⁺ fluorescent sensor, and what design principles enhance its two-photon cross-section?

this compound-based sensors exploit photoinduced electron transfer (PeT) quenching, which is reversed upon Zn²⁺ binding. A GFP-inspired derivative exhibits a 37-fold fluorescence enhancement at 505 nm (λex = 440 nm) and a two-photon cross-section of 73 GM at 880 nm . Design principles include:

- Introducing electron-donating groups (e.g., methoxy) to stabilize excited states.

- Chelating Zn²⁺ via quinoline nitrogen and adjacent substituents.

- Validating sensor performance in biological systems via two-photon microscopy, ensuring minimal cytotoxicity and cellular retention .

Q. Why does this compound resist 7-halogenation under basic conditions, unlike 8-quinolinol?

The absence of an anionic form in this compound prevents 7-halogenation under basic conditions. In 8-quinolinol, deprotonation generates an anion that delocalizes electron density to the 7-position, enabling electrophilic attack. In contrast, the methoxy group in this compound cannot deprotonate, leaving the 7-position electronically deactivated . This mechanistic distinction is critical for designing regioselective reactions—researchers should prioritize acidic media for 5-substitution or modify the quinoline scaffold to introduce anionic character.

Q. How can pH-dependent optical properties of this compound be leveraged for molecular logic gates?

Protonation at the quinoline nitrogen under acidic conditions shifts absorption and emission maxima, enabling this compound to act as a 2:1 multiplexer (MUX) and 1:2 demultiplexer (DEMUX) . Methodologically:

- Use UV-Vis and fluorescence spectroscopy to monitor pH-induced spectral shifts.

- Implement excitation at 315 nm (acidic) or 360 nm (basic) to toggle between output signals.

- Validate logic operations in buffered solutions with controlled proton concentrations .

Q. What strategies improve the synthesis of this compound-5-sulfonamide derivatives for biological activity studies?

Sulfonamide derivatives are synthesized via nucleophilic substitution of this compound-5-sulfonyl chloride with amines. Key steps include:

- Generating the sulfonyl chloride intermediate using chlorosulfonic acid.

- Reacting with primary/secondary amines in anhydrous acetonitrile at 20°C .

- Purifying via silica gel chromatography to remove unreacted amines.

Biological validation requires assessing cytotoxicity and antibacterial efficacy using standardized assays (e.g., MIC determination), ensuring derivatives maintain quinoline’s planar structure for target binding .

属性

IUPAC Name |

8-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-12-9-6-2-4-8-5-3-7-11-10(8)9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKGGEBOALGXJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00239656 | |

| Record name | Methyl 8-quinolyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938-33-0 | |

| Record name | 8-Methoxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Methoxyquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 8-quinolyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 8-quinolyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-METHOXYQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y56U1UNUJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。